molecular formula C13H12N2O B2918797 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one CAS No. 108874-23-3

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one

Cat. No.: B2918797
CAS No.: 108874-23-3
M. Wt: 212.252
InChI Key: NPTFUJRPAPQBTP-UHFFFAOYSA-N
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Description

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one is a synthetic indeno-fused pyrazole derivative of significant interest in medicinal chemistry research. This compound is part of a class of molecules recognized as important frameworks with a broad spectrum of potential pharmacological properties . Indenopyrazoles, in general, have gained substantial attention due to their wide range of documented biological activities, which include antitubercular, tyrosine kinase inhibition, and antimicrobial effects . The core structure is a key scaffold for developing novel therapeutic agents, particularly in areas of high unmet medical need. This compound holds specific, valuable applications in biochemical research, particularly in the investigation of Type II diabetes mellitus. Research on closely related structural analogs has demonstrated potent inhibitory activity against key enzymes involved in carbohydrate metabolism, namely α-glucosidase and α-amylase . For instance, certain indeno[1,2-c]pyrazol-4(1H)-one derivatives have shown IC50 values of 6.71 μg/mL and 11.90 μg/mL against these enzymes, respectively, outperforming the standard drug Acarbose in experimental models . This makes this compound a critical candidate for further exploration in the development of new anti-diabetic therapeutics aimed at lowering postprandial hyperglycemia. Furthermore, its research utility extends to antimicrobial studies. Synthesized derivatives of indeno[1,2-c]pyrazol-4(1H)-ones have shown good in vitro antimicrobial activity when evaluated against a panel of microorganisms, utilizing standard reference drugs like Streptomycin and Fluconazole . The mechanism of action for this class of compounds is multifaceted and is an active area of investigation. Molecular docking studies performed on similar derivatives suggest that their bioactivity is likely mediated through specific, high-affinity interactions with the enzymatic active sites of target proteins such as α-glucosidase and α-amylase . The isopropyl substituent in the 3-position is a key structural feature that influences the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-2H-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-7(2)11-10-12(15-14-11)8-5-3-4-6-9(8)13(10)16/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTFUJRPAPQBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-isopropylindeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one derivatives with structural analogs, focusing on substituents, yields, melting points, and bioactivities.

Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Bioactivities (IC₅₀ or MIC) Reference
3-Isopropyl-1-(6-methylbenzo[d]thiazol-2-yl)indeno[1,2-c]pyrazol-4(1H)-one 6-Methylbenzothiazole 67 170–174 Antimicrobial (broad spectrum)
3-Isopropyl-1-(6-methoxybenzo[d]thiazol-2-yl)indeno[1,2-c]pyrazol-4(1H)-one 6-Methoxybenzothiazole 65 212–214 Enhanced thermal stability
1-(6-Chlorobenzo[d]thiazol-2-yl)-3-isopropylindeno[1,2-c]pyrazol-4(1H)-one 6-Chlorobenzothiazole 70 182–184 High radical scavenging (IC₅₀ = 33.14 μg/mL)
3-Butyl-1-(4-(4-chlorophenyl)thiazol-2-yl)indeno[1,2-c]pyrazol-4(1H)-one 4-Chlorophenylthiazole N/A N/A Radical scavenger (IC₅₀ = 33.14 μg/mL)
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one 4-CF₃-phenyl 24–50* N/A COX-2 inhibition, antibiotic resistance

Notes:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) increase melting points due to enhanced intermolecular forces, while methoxy groups improve thermal stability .
  • Synthesis Methods : Microwave-assisted synthesis () improves yields (e.g., 50% for 1b) compared to conventional reflux (24% for 1a) .

Key Observations :

  • Heterogeneous catalysts like f-SiO₂@GO@Co improve efficiency and recyclability in multicomponent reactions .
  • Microwave methods reduce reaction times but may lower yields for sterically hindered substituents (e.g., CF₃) .

Biological Activity

3-Isopropylindeno[1,2-c]pyrazol-4(1H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isopropyl-substituted indene derivatives with hydrazine derivatives. The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : The compound was tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines using MTT assays. The results indicated an IC50 value of approximately 2.13 µM for MCF-7 cells, showcasing its potency as an anticancer agent .
Cell LineIC50 Value (µM)
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53

The selectivity of the compound was further confirmed as it exhibited minimal toxicity towards normal human embryonic kidney cells (HEK-293T) with IC50 values greater than 50 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens.

  • In Vitro Testing : The compound was evaluated for its antimicrobial efficacy against bacteria and fungi. Results indicated significant inhibition against Candida albicans and various bacterial strains, with some derivatives demonstrating activity comparable to standard antibiotics like Streptomycin and Fluconazole .
PathogenActivity
Candida albicansSignificant
Bacterial StrainsModerate

Antidiabetic Activity

The potential antidiabetic effects of this compound were assessed through inhibition assays against key enzymes involved in carbohydrate metabolism.

  • Enzyme Inhibition : The compound exhibited notable inhibitory activity against α-glucosidase and α-amylase enzymes, with IC50 values indicating superior efficacy compared to the standard drug Acarbose.
EnzymeIC50 Value (µg/mL)Standard (Acarbose)
α-Glucosidase6.719.35
α-Amylase11.9022.87

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer and diabetes pathways. These studies provide insights into the mechanism of action at the molecular level and support the observed biological activities.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to the indeno[1,2-c]pyrazole framework in various therapeutic areas:

  • Anticancer Efficacy : A study demonstrated that derivatives of indeno[1,2-c]pyrazoles significantly inhibited tubulin polymerization, a critical process in cancer cell division.
  • Antimicrobial Properties : Research indicated that certain derivatives could effectively combat resistant strains of bacteria and fungi, suggesting their potential use in treating infections where conventional antibiotics fail.

Q & A

Q. What are the standard synthetic routes for preparing 3-isopropylindeno[1,2-c]pyrazol-4(1H)-one derivatives?

The compound is typically synthesized via condensation reactions between 2-acyl-(1H)-indene-1,3(2H)-dione and substituted hydrazines. For example, 3-isopropyl derivatives are prepared by reacting 2-acyl-indanedione with 2-hydrazinylbenzo[d]thiazole derivatives in glacial acetic acid under reflux. Characterization involves FTIR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to confirm structural features like carbonyl groups (1725 cm1^{-1}) and aromatic protons (δ 7.2–8.5 ppm) .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=O at ~1725 cm1^{-1}, N-H stretches at ~3410 cm1^{-1}).
  • NMR : 1H^1 \text{H}-NMR reveals proton environments (e.g., isopropyl groups at δ 1.2–1.4 ppm), while 13C^{13} \text{C}-NMR confirms carbonyl carbons (~190 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 376.0921 for C20_{20}H17_{17}N3_3O2_2S) .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound derivatives?

Heterogeneous catalysts like f-SiO2_2@GO@Co or nano-Fe3_3O4_4-cysteine enhance reaction rates and yields. For example, using f-SiO2_2@GO@Co in ethanol at 60°C reduces reaction time to 2–4 hours with yields >85%. These catalysts promote multicomponent reactions involving aldehydes, hydrazines, and ninhydrin, enabling one-pot synthesis .

Q. What structure-activity relationships (SAR) govern the α-glucosidase inhibitory activity of these derivatives?

Substituents on the benzo[d]thiazole ring critically influence activity:

  • Electron-withdrawing groups (e.g., -Br, -Cl) enhance α-glucosidase inhibition (e.g., 4e: IC50_{50} = 6.71 µg/mL vs. acarbose: 9.35 µg/mL).
  • Methoxy groups improve α-amylase inhibition (4i: IC50_{50} = 11.90 µg/mL vs. acarbose: 22.87 µg/mL). Systematic variation of substituents and molecular docking (e.g., against α-glucosidase PDB 2ZE0) can validate binding modes .

Q. How can contradictory pharmacological data (e.g., anti-inflammatory vs. inactivity) be resolved?

Discrepancies may arise from structural variations or assay conditions. For example, 3-substituted indenopyrazolone acetic acids showed inconsistent anti-inflammatory activity in carrageenan-induced edema models. Researchers should:

  • Compare substituent effects (e.g., methyl vs. phenyl groups).
  • Use standardized assays (e.g., COX-1/COX-2 inhibition) to clarify mechanisms .

Q. What strategies validate the biological activity of these derivatives computationally?

Molecular docking and dynamics simulations are critical:

  • 4e binds α-glucosidase via hydrogen bonds with Asp349 and Arg438.
  • 4o interacts with α-amylase active-site residues (e.g., Trp58, Asp197). Pair computational results with in vitro IC50_{50} values to prioritize compounds for in vivo testing .

Methodological Considerations

Q. How are regioisomers (e.g., 1a vs. 1b) distinguished during synthesis?

Regioisomeric purity is confirmed by:

  • 1H^1 \text{H}-NMR : Differences in aromatic proton splitting patterns (e.g., para-substituted phenyl groups show singlet peaks).
  • X-ray crystallography : Resolves spatial arrangements (e.g., 1a vs. 1b in Scheme 1 of ).

Q. What analytical challenges arise in characterizing indenopyrazolone derivatives?

  • Tautomerism : Keto-enol tautomerism can complicate NMR interpretation. Use 13C^{13} \text{C}-NMR to track carbonyl shifts.
  • Hydrate formation : Moisture-sensitive intermediates may require anhydrous conditions during synthesis .

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